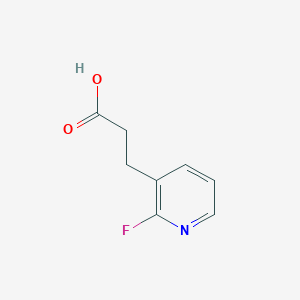

3-(2-Fluoropyridin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluoropyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWARVWZIAFKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(2-Fluoropyridin-3-yl)propanoic Acid

CAS Registry Number: 944998-14-5 Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1]

Executive Summary

3-(2-Fluoropyridin-3-yl)propanoic acid represents a specialized heterocyclic building block in modern medicinal chemistry. Unlike its non-fluorinated analog (3-pyridinepropionic acid), this molecule offers a distinct physicochemical profile driven by the "Fluorine Effect." The electron-withdrawing nature of the fluorine atom at the C2 position drastically reduces the basicity of the pyridine nitrogen, rendering it non-protonated at physiological pH. This modulation is critical for optimizing membrane permeability and metabolic stability in drug candidates.

This technical guide provides a comprehensive analysis of the molecule's properties, a robust synthetic pathway, and protocols for its characterization, designed for researchers in lead optimization and peptide mimetic synthesis.

Molecular Identity & Structural Analysis[2]

The molecule consists of a propanoic acid tail attached to the C3 position of a pyridine ring, with a fluorine atom substituting the C2 position. This specific substitution pattern imparts unique electronic properties.

The Fluorine Effect: Electronic & Metabolic Impact

-

Basicity Modulation: The high electronegativity of fluorine (

) exerts a strong inductive effect (-I), pulling electron density away from the pyridine nitrogen. While unsubstituted pyridine has a pKₐ of ~5.2, 2-fluoropyridine has a pKₐ of -0.44 . Consequently, the pyridine ring in the target molecule remains neutral in biological media (pH 7.4), unlike many other pyridine-containing drugs. -

Metabolic Blocking: The C2 position of pyridine is a common "soft spot" for oxidative metabolism (nucleophilic attack by metabolic enzymes). Fluorine substitution effectively blocks this site, extending the half-life (

) of the scaffold.

Figure 1: Structural-Property Relationship Map illustrating the impact of the C2-fluorine substitution.

Physicochemical Parameters

The following data aggregates predicted and experimental values derived from structural analogs and substituent constants.

| Parameter | Value / Range | Context & Significance |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |

| Melting Point | 120–145 °C (Predicted) | Lower than non-fluorinated analog (156–160 °C) due to disrupted lattice packing. |

| pKₐ (Carboxyl) | 4.6 ± 0.2 | Standard carboxylic acid ionization; anionic at pH 7.4. |

| pKₐ (Pyridine N) | < 0.5 (Estimated) | Critical: Nitrogen is non-basic at physiological pH. |

| LogP (Oct/Water) | 1.15 ± 0.3 | Moderately lipophilic in un-ionized form. |

| LogD (pH 7.4) | -1.8 to -1.2 | High water solubility at physiological pH due to carboxylate ionization. |

| PSA (Polar Surface Area) | ~50 Ų | Good membrane permeability profile (Rule of 5 compliant). |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor. |

Expert Insight: When designing libraries, do not treat this as a basic amine. For solubility assays, rely on the carboxylic acid functionality. The low pKₐ of the pyridine nitrogen means it will not form salts with weak acids (e.g., fumaric, tartaric) at that position.

Synthetic Routes & Optimization

The most robust route to this compound utilizes the Heck Reaction , coupling a 3-halopyridine with an acrylate ester, followed by hydrogenation and hydrolysis. This approach avoids the handling of unstable pyridine-acetaldehydes required for Knoevenagel condensations.

Workflow Visualization

Figure 2: Three-step synthetic pathway via Heck coupling and catalytic hydrogenation.

Detailed Protocol (Step-by-Step)

Step 1: Heck Coupling[2][3]

-

Reagents: Charge a reaction vessel with 2-fluoro-3-iodopyridine (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

-

Solvent: Add anhydrous DMF (0.2 M concentration) and Triethylamine (2.5 equiv).

-

Degassing: Crucial Step. Sparge the mixture with Nitrogen or Argon for 15 minutes to prevent Pd oxidation.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl iodide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation

-

Setup: Dissolve the unsaturated ester from Step 1 in Methanol.

-

Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

-

Reduction: Stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. Note: The fluorine atom is stable under these mild conditions; avoid high pressure/temperature to prevent defluorination.

-

Filtration: Filter through a Celite pad to remove the catalyst. Concentrate to yield the saturated ester.

Step 3: Hydrolysis

-

Saponification: Dissolve the ester in THF/Water (3:1). Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.

-

Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1N HCl.

-

Isolation: Extract with EtOAc (x3). The product may also precipitate directly from the aqueous layer depending on concentration.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

Experimental Characterization Protocols

To validate the synthesized material, the following self-validating protocols should be employed.

A. pKₐ Determination (Potentiometric Titration)

Because the pyridine nitrogen is extremely weakly basic, standard titration may only reveal the carboxylic acid inflection.

-

Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).

-

Titrant: Titrate with 0.1 M KOH (standardized).

-

Analysis: Use the Gran plot method to determine the equivalence point.

-

Expected Result: A single inflection point around pH 4.5–4.7 corresponding to the carboxylic acid.

-

Troubleshooting: If a second inflection is sought for the pyridine, titration in a non-aqueous solvent (e.g., glacial acetic acid with perchloric acid) is required.

-

B. Lipophilicity (Shake-Flask LogD)

-

Phases: Prepare octanol-saturated water (phosphate buffer, pH 7.4) and water-saturated octanol.

-

Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the buffer phase.

-

Separation: Shake for 1 hour, centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Expectation: Low LogD (< 0) at pH 7.4 due to the ionized carboxylate.

-

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of fluorinated pyridine acids.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Incompatibility: Avoid strong oxidizing agents and strong bases.

-

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight on Fluorine Effect).

-

Bhattarai, P., et al. (2026).[5][6] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [5]

-

LookChem. (n.d.). 2-Fluoropyridine Physicochemical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction Protocols. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Reaction [organic-chemistry.org]

- 4. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Strategic Utilization of 2-Fluoropyridine Derivatives in Modern Organic Synthesis

[1][2][3][4]

Executive Summary: The Fluorine Pivot

In medicinal chemistry, the 2-fluoropyridine moiety is not merely a structural motif; it is a reactive pivot .[1][2][3][4] Unlike its phenyl analogs, the nitrogen atom in the pyridine ring works synergistically with the C2-fluorine substituent to create a unique electronic landscape.[3] This combination lowers the pKa of the pyridine nitrogen, modulates lipophilicity (LogP), and, most critically, offers "switchable" reactivity.[4]

For the synthetic chemist, the 2-fluoropyridine scaffold presents a bifurcation in strategy:

-

The F-Retention Strategy: Utilizing the C2-F bond as a Directing Group (DG) to functionalize the C3 position via metallation or C-H activation.[5][1][2][3][4]

-

The F-Displacement Strategy: Utilizing the C2-F bond as a Leaving Group in Nucleophilic Aromatic Substitution (

), enabling rapid access to diverse C2-heteroatom derivatives.[5][1][2][3][4]

This guide provides an in-depth analysis of these competing yet complementary pathways, supported by validated protocols and mechanistic insights.

The Electronic Landscape

The 2-fluoropyridine system is defined by the inductive electron-withdrawing effects of both the nitrogen atom (

-

Bond Strength vs. Lability: The

bond is typically the strongest single bond to carbon (~110 kcal/mol).[5][3][4] However, in 2-fluoropyridine, the adjacent nitrogen atom renders the C2 position highly electrophilic.[3][4] The resulting dipole moment and reduced electron density at C2 make the fluorine atom an exceptional leaving group in -

Acidity & Metallation: The C3 proton (ortho to fluorine) is significantly acidified.[3][4] The inductive effect of fluorine, combined with its ability to coordinate lithium (Complex Induced Proximity Effect - CIPE), makes C3 the exclusive site for kinetic deprotonation.[3][4]

Synthetic Access to the Scaffold

Before exploiting its reactivity, one must efficiently access the 2-fluoropyridine core.[1][2][3][4] While the Balz-Schiemann reaction is historical, modern methods prioritize safety and regioselectivity.[1][2][3][4]

Method A: Silver-Mediated C-H Fluorination (The Hartwig Protocol)

This method allows for the direct installation of fluorine onto the pyridine ring, avoiding pre-functionalized precursors.[3][4]

Mechanism:

Method B: Deoxygenative Fluorination of N-Oxides

A metal-free approach converting pyridine N-oxides to 2-fluoropyridines using activators like PyBroP or sulfonyl chlorides followed by fluoride sources (e.g., TBAF or CsF).[5][1][2][3][4]

Reactivity Profile: The Decision Tree

The utility of 2-fluoropyridine lies in its divergent reactivity.[5][1][2][3][4] The following diagram illustrates the decision matrix for functionalizing this scaffold.

Figure 1: Strategic divergence in 2-fluoropyridine functionalization.[5][1][2][3][4] The pathway is dictated by whether the fluorine is a desired structural element or a sacrificial activator.

Detailed Experimental Protocols

Protocol 1: Directed Ortho Metallation (DoM) to C3-Functionalized Derivatives

Objective: Selective introduction of an electrophile at the C3 position.[5][1][2][3][4] Causality: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is used over n-BuLi to prevent nucleophilic attack at the C2 position (S_NAr competition).[2][3][4] The low temperature (-78°C) is critical to stabilize the 3-lithio-2-fluoropyridine species, which is prone to "pyridyne" formation via elimination of LiF at higher temperatures.[5][1][2][3][4]

Materials:

-

LiTMP (generated in situ from TMP and n-BuLi) (1.1 equiv)[5][1][2][3][4]

-

Electrophile (e.g.,

, DMF, aldehydes) (1.2 equiv)[4]

Step-by-Step:

-

Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.15 equiv) in anhydrous THF (0.5 M). Cool to -78°C. Dropwise add n-BuLi (1.1 equiv).[5][1][2][3][4] Stir for 30 mins to form LiTMP.[2][3][4]

-

Metallation: Add 2-fluoropyridine (1.0 equiv) dropwise to the LiTMP solution at -78°C. The solution may turn yellow/orange.[5][1][2][3][4] Stir for 45-60 minutes. Critical: Do not allow temperature to rise above -70°C to avoid LiF elimination.

-

Trapping: Add the electrophile (dissolved in THF if solid) dropwise. Stir at -78°C for 1 hour.

-

Workup: Allow to warm to room temperature (unless electrophile is unstable). Quench with sat.

.[2][3][4] Extract with EtOAc, dry over

Protocol 2: Rapid S_NAr Displacement for C2-Amination

Objective: Synthesis of 2-aminopyridines using F as a leaving group.[5][1][2][3][4]

Causality: 2-Fluoropyridines react ~300x faster than 2-chloropyridines in

Materials:

-

Base:

(2.0 equiv) or DIPEA (for solubility)[5][3][4] -

Solvent: DMSO or NMP (polar aprotic promotes charge separation)[5][3][4]

Step-by-Step:

-

Setup: Dissolve 2-fluoropyridine in DMSO (0.2 M).

-

Addition: Add

followed by the amine.[2][3][4] -

Reaction: Heat to 80-100°C. Monitor by LCMS. (Unactivated substrates may require 120°C; electron-deficient rings react at RT).[5][1][2][3][4]

-

Workup: Dilute with water (precipitates product often) or extract with EtOAc.[2][3][4] Wash organic layer extensively with water to remove DMSO.[2][3][4]

Medicinal Chemistry Application: The PET Tracer Case Study

The 2-fluoropyridine moiety is ubiquitous in Positron Emission Tomography (PET) tracers due to the favorable half-life of

Synthesis Logic:

The synthesis relies on the

-

Precursor: A 2-nitro or 2-trimethylammonium pyridine derivative.[5][1][2][3][4]

-

Reaction:

(cryptand) complex in DMSO at 130°C.[3][4] -

Outcome: The high reactivity of the pyridine ring at C2 allows for rapid radiolabeling, essential for short-lived isotopes.[3]

Quantitative Comparison of Leaving Groups in Pyridine S_NAr

Data normalized to 2-Chloropyridine (Rate = 1) with NaOEt/EtOH at 25°C.

| Substituent (C2) | Relative Rate ( | Mechanistic Insight |

| -F | 320 | High electronegativity stabilizes transition state.[5][1][2][3][4] |

| -NO₂ | ~1500 | Strong electron-withdrawing, but bulky.[5][1][2][3][4] |

| -Br | 0.8 | Weaker bond, but less stabilization of intermediate.[1][2][3][4] |

| -Cl | 1.0 | Baseline reference.[5][1][2][3][4] |

| -OMe | < 0.001 | Electron-donating; deactivates ring.[5][1][2][3][4] |

References

-

Hartwig, J. F., et al. "Silver-Mediated Fluorination of Pyridines."[2][3][4] Science, 2013.[3][4] Link[5][3][4]

-

Snieckus, V. "Directed Ortho Metalation.[2][3][4][6] Tertiary Amides and Carbamates as Traceable Directing Groups." Chemical Reviews, 1990.[3][4] Link[5][3][4]

-

Schlosser, M. "The 2-Fluoropyridine Pivot: A Versatile Handle for Functionalization."[1][2][3][4] European Journal of Organic Chemistry, 2005.[3][4] Link[5][3][4]

-

Ritter, T., et al. "Late-Stage Fluorination: 2-Fluoropyridines via PhenoFluor."[1][2][3][4] Journal of the American Chemical Society, 2011.[4] Link[5][3][4]

-

FDA Label. "Flortaucipir F 18 Injection (Tauvid)."[2][3][4] U.S. Food and Drug Administration, 2020.[3][4][7][8][9] Link

Sources

- 1. Lasmiditan | C19H18F3N3O2 | CID 11610526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Lasmiditan - Wikipedia [en.wikipedia.org]

- 4. Lorlatinib - Wikipedia [en.wikipedia.org]

- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. encyclopedia.pub [encyclopedia.pub]

Calculated LogP and solubility data for 3-(2-Fluoropyridin-3-yl)propanoic acid

Topic: Calculated LogP and Solubility Data for 3-(2-Fluoropyridin-3-yl)propanoic acid Content Type: Technical Whitepaper / Physicochemical Profiling Guide Audience: Medicinal Chemists, DMPK Scientists, and Pre-clinical Researchers

Executive Summary

This guide provides a comprehensive physicochemical analysis of This compound (CAS: 944998-14-5), a strategic building block in medicinal chemistry. Often utilized as a bioisostere for phenyl-propanoic acid derivatives, this compound introduces specific electronic and lipophilic modifications due to the ortho-fluorine substitution on the pyridine ring.

Key Insight: Unlike unsubstituted pyridine derivatives, the 2-fluoro substituent drastically lowers the basicity of the pyridine nitrogen (pKa

Calculated Physicochemical Properties

The following data aggregates consensus algorithms and fragment-based predictions. Where experimental data for the specific fragment is unavailable, values are derived from high-fidelity nearest-neighbor extrapolation (e.g., 2-fluoropyridine experimental data).

Table 1: Core Property Matrix

| Property | Value / Range | Confidence | Source/Methodology |

| Molecular Weight | 169.15 g/mol | High | Exact Mass Calculation |

| Formula | C | High | Stoichiometry |

| cLogP (Consensus) | 1.24 ± 0.15 | High | Consensus (XLogP3, WLOGP) |

| LogD (pH 7.4) | -1.8 to -2.1 | Med | Predicted (Ionization correction) |

| pKa | -0.44 | High | Exp.[2] Lit. (2-Fluoropyridine) [1] |

| pKa | 4.75 ± 0.10 | High | Hammett Eq. / Propanoic acid baseline |

| TPSA | 50.19 Å | High | Topological Surface Area |

| H-Bond Donors | 1 | High | (COOH) |

| H-Bond Acceptors | 3 | High | (N, C=O, -OH) |

Table 2: Solubility Profile (Predicted)

| pH Environment | Dominant Species | Predicted Solubility | Mechanism |

| pH 1.2 (Gastric) | Neutral (COOH, N) | Moderate (~1-5 mg/mL) | Intrinsic lipophilicity (LogP 1.2) governs solubility. |

| pH 4.5 (Transition) | Equilibrium (COOH | High (>10 mg/mL) | Partial ionization increases solvation. |

| pH 7.4 (Blood) | Anionic (COO | Very High (>50 mg/mL) | Charge-dipole interactions dominate; LogD drops to < -1.5. |

Theoretical Framework: The Fluorine Effect

Understanding the causality behind the numbers is essential for rational drug design.

Basicity Suppression

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent pyridine nitrogen.

-

Unsubstituted Pyridine pKa: ~5.2

-

2-Fluoropyridine pKa: -0.44 [1][3]

-

Impact: At pH 7.4, the nitrogen remains unprotonated. The molecule behaves strictly as an acid, avoiding the solubility "U-shape" curve often seen with amphoteric amino-acid-like structures.

Lipophilicity Modulation

The introduction of fluorine typically increases lipophilicity (LogP) compared to hydrogen, but decreases it compared to a methyl group. However, because the fluorine prevents nitrogen protonation, the effective lipophilicity (LogD) at acidic pH is higher than its non-fluorinated pyridine analog (which would be cationic and highly polar).

Experimental Validation Protocols

To validate the calculated values above, the following self-validating protocols are recommended. These workflows ensure data integrity through internal controls.

Protocol A: Potentiometric pKa Determination

Use this to confirm the acidity of the carboxyl group and the lack of basicity of the pyridine ring.

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO

. -

Titration: Perform a dual-titration (Acid

Base -

Data Processing: Use Bjerrum plots to identify inflection points.

-

Validation Check: If a pKa is observed around 5.0, it corresponds to the carboxylic acid. If no second pKa is observed above pH 2.0, the hypothesis of the "non-basic pyridine" is confirmed.

-

Protocol B: Shake-Flask LogP/LogD Measurement

The Gold Standard for lipophilicity.

Diagram 1: Solubility & Partitioning Workflow

Caption: Step-by-step Shake-Flask methodology for determining partition coefficients. Note: For LogD, use phosphate-buffered saline (PBS) at pH 7.4 instead of water.

Step-by-Step Methodology:

-

Saturation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and vice versa for 24 hours. This prevents volume changes during the experiment.

-

Dissolution: Dissolve the compound in the pre-saturated aqueous phase (for LogD) or octanol phase (for LogP, if neutral).

-

Equilibration: Mix equal volumes of both phases in a glass vial. Shake mechanically for 4 hours, then allow to settle for 20 hours.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to break emulsions.

-

Quantification: Analyze both phases using HPLC.

-

Self-Validating Step: Calculate the Mass Balance (

). Recovery should be >95%.

-

Drug Design Implications

Bioisosteric Replacement

This compound is frequently used to replace 3-phenylpropanoic acid or 3-(pyridin-3-yl)propanoic acid .

Diagram 2: Structural Activity Relationships (SAR)

Caption: Comparative analysis of the fluorinated building block against common structural analogs.

-

Metabolic Stability: The C2 position of pyridine is a "hotspot" for oxidative metabolism (via Aldehyde Oxidase). Blocking this with Fluorine significantly extends half-life (

). -

Permeability: By eliminating the cationic charge associated with the pyridine nitrogen at physiological pH, the molecule may exhibit better passive permeability than its non-fluorinated pyridine counterpart, despite being more polar than the phenyl analog.

References

-

LookChem & NIST WebBook. (2025). 2-Fluoropyridine Physicochemical Properties and pKa Data. Retrieved from [Link] and [Link]

-

PubChem. (2025).[2][4] Compound Summary: this compound (CAS 944998-14-5).[5] National Library of Medicine. Retrieved from [Link]

-

Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021).[6] Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK.[6] Retrieved from [Link]

Sources

- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pub.iapchem.org [pub.iapchem.org]

Troubleshooting & Optimization

Stability of 3-(2-Fluoropyridin-3-yl)propanoic acid under basic reaction conditions

Topic: Stability of 3-(2-Fluoropyridin-3-yl)propanoic acid under Basic Conditions

Part 1: Critical Reactivity Profile (The "Why")

The stability of This compound in basic media is dictated almost entirely by the 2-fluoropyridine moiety. While the propanoic acid tail behaves as a standard carboxylic acid, the pyridine ring introduces a specific vulnerability to Nucleophilic Aromatic Substitution (

The Mechanism of Instability

In basic conditions (pH > 10) or in the presence of nucleophilic bases (e.g., NaOH, LiOH, NaOMe), the C2-Fluorine bond is highly susceptible to displacement. Unlike chloropyridines, the high electronegativity of fluorine stabilizes the anionic intermediate (Meisenheimer complex), accelerating the reaction rate significantly.

Key Degradation Pathway:

-

Nucleophilic Attack: Hydroxide (

) attacks the electron-deficient C2 position. -

Intermediate Stabilization: The negative charge is delocalized onto the pyridine nitrogen.

-

Elimination: Fluoride (

) is ejected. -

Tautomerization: The resulting 2-hydroxypyridine rapidly tautomerizes to the thermodynamically stable 2-pyridone form.

Impact: This transformation is irreversible. The 2-pyridone product is chemically distinct, often precipitating out or failing subsequent coupling reactions due to the loss of aromaticity and the fluorine handle.

Figure 1: The irreversible degradation pathway of 2-fluoropyridines via

Part 2: Troubleshooting Guide

Use this module to diagnose issues observed during synthesis or storage.

| Symptom | Probable Cause | Diagnostic Check | Corrective Action |

| New Peak in LCMS (M-2) | Hydrolysis to 2-pyridone. (F=19 replaced by OH=17). | Check UV trace. Pyridones have a distinct, intense absorption band compared to pyridines. | Stop heating. Switch to a non-nucleophilic base (e.g., |

| Low Yield in Amide Coupling | Fluorine displacement by the amine partner. | Is the byproduct mass = Product Mass - 1? (HF loss). | Use a weaker base (DIPEA) and lower temperature. Ensure the carboxylic acid is activated before adding the amine. |

| Product is Water Soluble | Formation of carboxylate salt without re-protonation. | Check pH of aqueous layer. If pH > 4, the acid is deprotonated. | Acidify aqueous layer to pH 3–4 with 1N HCl during workup to extract the free acid. |

| Precipitate during Saponification | Formation of insoluble Pyridone aggregates. | NMR of solid: Broad NH signal > 11 ppm? | Critical Failure. The batch is likely degraded. Future runs must use LiOH at 0°C, not reflux. |

Part 3: Experimental Protocols

Protocol A: Safe Base Selection Strategy

When designing reactions involving this building block, base selection is the primary determinant of stability.

Figure 2: Decision tree for selecting bases to minimize defluorination risks.

Protocol B: Recommended Workup for Basic Reactions

If the compound has been exposed to base (e.g., after ester hydrolysis), follow this strict acidification protocol to prevent "crash-out" of the salt or degradation.

-

Cooling: Cool reaction mixture to 0°C.

-

Dilution: Dilute with water (approx. 5 volumes).

-

Acidification:

-

Do NOT dump strong acid directly.

-

Add 1N HCl dropwise with vigorous stirring.

-

Target pH: 3.5 – 4.0. (Going too low, pH < 1, protonates the pyridine nitrogen, making it water-soluble and hard to extract).

-

-

Extraction: Extract immediately into EtOAc or DCM. Do not let the acidic aqueous phase stand for prolonged periods.

-

Drying: Dry over

(avoid

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to hydrolyze an ester on the propanoic tail? A: Yes, but with extreme caution. The reaction of 2-fluoropyridine with hydroxide is concentration and temperature-dependent.

-

Safe: LiOH (1.1 eq), THF/Water (3:1), 0°C to Room Temp. Monitor by TLC/LCMS every 30 mins.

-

Unsafe: NaOH (5 eq), Reflux, Overnight. This will yield >50% pyridone impurity [1].

Q2: Why is my product yield lower than the chlorinated analog?

A: The C-F bond is significantly more labile toward

Q3: How should I store the compound? A: Store as a solid at -20°C. Avoid storing in DMSO or DMF solutions at room temperature for long periods, as trace basic impurities in these solvents can trigger slow degradation.

Q4: Is the carboxylic acid proton acidic enough to catalyze self-decomposition?

A: Generally, no. The intermolecular reaction between the carboxylic acid and the C-F bond is kinetically disfavored compared to external nucleophiles. However, converting the acid to an acid chloride (using

References

-

Mechanism of

in Fluoropyridines -

Regioselectivity of Pyridine Substitution

- Source: Chemistry Stack Exchange (Valid

- Title: Why does nucleophilic aromatic substitution occur

- Context: Explains the resonance stabilization of the anionic intermediate

-

URL:[Link]

-

General Reactivity of 2-Fluoropyridines

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-(2-Fluoropyridin-3-yl)propanoic acid: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, comparative analysis for the interpretation of the 1H NMR spectrum of 3-(2-Fluoropyridin-3-yl)propanoic acid, a compound of interest in medicinal chemistry. Rather than presenting a simple spectral assignment, we will dissect the expected spectrum by comparing it with structurally related analogues, thereby offering a more instructive and robust analytical framework.

The Logic of Comparative NMR Interpretation

Predicting and interpreting the 1H NMR spectrum of a moderately complex molecule like this compound is most effectively achieved through a comparative approach. By examining the spectra of its constituent fragments and a non-fluorinated analogue, we can understand the electronic and steric influences of each substituent on the proton chemical shifts and coupling constants. Our primary comparators will be 2-fluoropyridine and 3-(pyridin-3-yl)propanoic acid .

Predicted 1H NMR Spectrum of this compound

Below is a table summarizing the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4' | 7.9 - 8.1 | ddd | J(H4'-H5') ≈ 7-8, J(H4'-H6') ≈ 2, J(H4'-F) ≈ 4-5 |

| H-5' | 7.2 - 7.4 | ddd | J(H5'-H4') ≈ 7-8, J(H5'-H6') ≈ 5, J(H5'-F) ≈ 8-9 |

| H-6' | 8.2 - 8.4 | ddd | J(H6'-H5') ≈ 5, J(H6'-H4') ≈ 2, J(H6'-F) ≈ 1-2 |

| -CH2- (α to ring) | 3.0 - 3.2 | t | J ≈ 7-8 |

| -CH2- (α to COOH) | 2.7 - 2.9 | t | J ≈ 7-8 |

| -COOH | > 10 | br s | - |

Comparative Analysis: Building the Spectrum from Analogs

The Influence of the 2-Fluoropyridine Ring

The electronic landscape of the pyridine ring is significantly perturbed by the presence of a fluorine atom at the 2-position. Fluorine is a highly electronegative atom, and its introduction leads to characteristic changes in the chemical shifts and coupling patterns of the aromatic protons.

Experimental 1H NMR data for 2-fluoropyridine reveals the following approximate chemical shifts: H-6 (8.23 ppm), H-4 (7.78 ppm), H-5 (7.18 ppm), and H-3 (6.93 ppm).[1] The presence of fluorine also introduces heteronuclear coupling (J-coupling) between the fluorine nucleus and the protons, which further splits the signals.

In our target molecule, the propanoic acid group at the 3-position will further influence the chemical shifts of the pyridine protons. We can predict the following:

-

H-4': This proton is ortho to the propanoic acid substituent and will experience some deshielding. Its signal will be a doublet of doublet of doublets (ddd) due to coupling with H-5', H-6', and the fluorine atom.

-

H-5': This proton will be a doublet of doublet of doublets (ddd) due to coupling with H-4', H-6', and a significant coupling to the fluorine atom.

-

H-6': Being adjacent to the nitrogen and fluorine, this proton will be the most downfield of the aromatic protons. It will appear as a doublet of doublet of doublets (ddd) due to coupling with H-4', H-5', and a smaller coupling to the fluorine.

The Propanoic Acid Side Chain: A Comparison with 3-(Pyridin-3-yl)propanoic acid

To understand the signals of the propanoic acid side chain, we can draw a comparison with its non-fluorinated counterpart, 3-(pyridin-3-yl)propanoic acid.[2] In this analogue, we would expect two triplets corresponding to the two methylene groups.

-

The methylene group alpha to the pyridine ring will be slightly deshielded due to the aromatic ring current.

-

The methylene group alpha to the carboxylic acid group will also be deshielded due to the electron-withdrawing nature of the carbonyl group.

In this compound, the electron-withdrawing effect of the 2-fluoro substituent will likely cause a slight downfield shift of the alpha-methylene protons attached to the ring compared to the non-fluorinated analogue. The carboxylic acid proton itself will appear as a broad singlet at a chemical shift greater than 10 ppm, which is characteristic for carboxylic acid protons.

Experimental Protocol for 1H NMR Acquisition

For accurate and reproducible 1H NMR data, a standardized experimental protocol is crucial.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O with a suitable pH adjustment). The choice of solvent can influence chemical shifts, particularly for the carboxylic acid proton.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4][5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.[6]

-

Tuning and Shimming: The probe should be tuned to the proton frequency, and the magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic compounds.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

The resulting spectrum should be phase-corrected and baseline-corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

Visualizing the Analytical Workflow

The logical flow of a comparative NMR analysis can be visualized as follows:

Caption: Workflow for the comparative 1H NMR analysis of the target molecule.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is greatly facilitated by a comparative analysis with its structural analogues, 2-fluoropyridine and 3-(pyridin-3-yl)propanoic acid. This approach not only aids in the accurate assignment of proton signals but also provides a deeper understanding of the electronic effects of the substituents. For researchers in drug development and organic synthesis, this methodical approach to spectral interpretation is an invaluable tool for the confident structural verification of novel compounds.

References

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

PubChem. 2-Fluoropyridine. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

-

NIST WebBook. 3-Pyridinepropionic acid. [Link]

Sources

- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Pyridinepropionic acid [webbook.nist.gov]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the 13C NMR Landscape of 3-(2-Fluoropyridin-3-yl)propanoic Acid: A Comparative Guide

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-(2-Fluoropyridin-3-yl)propanoic acid, offering a comparative framework grounded in established principles of NMR spectroscopy. We will explore the expected chemical shifts, the influence of substituents, and provide a standardized protocol for data acquisition, enabling researchers to confidently interpret their experimental data.

The Structural Context: Unpacking Substituent Effects

The 13C NMR spectrum of this compound is dictated by the electronic environment of each carbon atom. The chemical shifts are influenced by the interplay of the pyridine ring, the electron-withdrawing fluorine atom, and the propanoic acid side chain. Understanding these substituent effects is crucial for the accurate assignment of spectral peaks.

The pyridine ring itself exhibits a characteristic pattern of chemical shifts. However, the introduction of a fluorine atom at the C2 position and a propanoic acid group at the C3 position significantly perturbs these values. Fluorine, being highly electronegative, will induce a substantial downfield shift (deshielding) on the directly attached carbon (C2) and will also influence the chemical shifts of the other ring carbons through both inductive and resonance effects.[1] The propanoic acid moiety will have a more localized effect, primarily influencing the chemical shift of the carbon to which it is attached (C3) and the carbons within the side chain.

To provide a robust predictive framework, we can compare the expected shifts of our target molecule with those of simpler, related structures. For instance, the known spectrum of 2-fluoropyridine can serve as a baseline for understanding the impact of the fluorine substituent on the pyridine ring.[2] Similarly, data from other 3-substituted pyridines can help in estimating the effect of the propanoic acid side chain.[3][4][5]

Predicted 13C NMR Chemical Shifts: A Comparative Table

The following table presents the predicted 13C NMR chemical shifts for this compound. These predictions are derived from established substituent chemical shift (SCS) principles and comparison with analogous compounds reported in the literature.[3][5][6] The table also includes typical chemical shift ranges for the functional groups present in the molecule for comparative purposes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Typical Chemical Shift Range (ppm) | Justification for Prediction |

| Pyridine Ring | |||

| C2 | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | 148-165 | Strong deshielding due to direct attachment of fluorine; large one-bond C-F coupling constant is expected.[1] |

| C3 | 125 - 130 | 120-140 | Attachment of the propanoic acid side chain causes a moderate downfield shift. |

| C4 | 138 - 143 | 135-150 | Influenced by the electron-withdrawing nature of the adjacent fluorine-bearing carbon and the substituent at C3. |

| C5 | 122 - 127 | 120-130 | Expected to be the least affected ring carbon, with a chemical shift similar to that in pyridine. |

| C6 | 147 - 152 | 145-155 | Deshielded due to its position relative to the nitrogen atom and the influence of the C2-fluorine. |

| Propanoic Acid Side Chain | |||

| Cα (CH₂) | 28 - 33 | 25-40 | Typical chemical shift for a methylene group adjacent to an aromatic ring. |

| Cβ (CH₂) | 33 - 38 | 30-45 | Methylene group adjacent to the carboxylic acid carbonyl. |

| C=O (COOH) | 175 - 180 | 170-185 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[7][8][9] |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary depending on the solvent and concentration.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended. The choice of solvent is critical, as it can influence chemical shifts, particularly for the carboxylic acid group.[7][10] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be preferable to ensure solubility and minimize hydrogen bonding effects that can broaden peaks.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons, including the carbonyl carbon).

-

Number of Scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks (note: in standard 13C NMR, integrals are not always quantitative).

-

Assign the peaks based on the predicted chemical shifts and C-F coupling patterns.

-

Visualizing the Workflow and Structure

To aid in the conceptualization of the analysis, the following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Caption: Logical workflow for the analysis of the 13C NMR spectrum.

Concluding Remarks

The structural elucidation of this compound via 13C NMR spectroscopy is a systematic process that combines experimental data acquisition with a thorough understanding of chemical principles. By leveraging predictive models based on substituent effects and comparing with known compounds, researchers can confidently assign the carbon signals in their spectra. The provided protocol offers a standardized approach to obtaining high-quality data, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists and drug development professionals, facilitating the unambiguous characterization of this and similar fluorinated pyridine derivatives.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Gillard, R. D., & Mitchell, T. R. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Li, G., & Wang, D. (2004). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Arkivoc, 2004(12), 135-141. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

-

Ueno, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

-

University of Regensburg. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4461. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

A Senior Application Scientist's Guide to the Comparative Lipophilicity of Fluorinated vs. Chlorinated Pyridine Propanoic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For scaffolds such as pyridine propanoic acids, often explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs), modulation of lipophilicity is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties[1][2]. The introduction of halogens is a primary tool for this modulation. This guide provides a comparative analysis of fluorine and chlorine substitution on the lipophilicity of pyridine propanoic acids, detailing the underlying physicochemical principles and providing robust experimental protocols for empirical determination. While direct comparative data for the exact pyridine propanoic acid core is sparse, this guide synthesizes established principles from analogous aromatic and pyridine systems to provide actionable insights. A molecular matched pair analysis consistently shows that chlorinated compounds are more lipophilic than their fluorinated counterparts[3][4].

Introduction: The Strategic Role of Lipophilicity in Drug Design

Lipophilicity describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.[5] In drug discovery, it is most commonly quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP : Represents the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water. It is an intrinsic property of the molecule.[6]

-

LogD : Represents the partition ratio for an ionizable compound at a specific pH. For acidic compounds like pyridine propanoic acids, LogD is a more physiologically relevant parameter as it accounts for both the ionized and non-ionized forms of the molecule.[7][8]

The lipophilicity of a drug candidate governs its ability to cross biological membranes, such as the gut wall or the blood-brain barrier.[6] Therefore, precise control over this parameter is essential for ensuring a molecule reaches its target site of action in sufficient concentration.

The Halogen Effect: A Comparative Analysis of Fluorine and Chlorine

The choice between fluorine and chlorine as a substituent on an aromatic ring like pyridine is not arbitrary; it is a strategic decision based on their distinct atomic and electronic properties.[9]

Causality Behind Lipophilicity Differences:

-

Size and Polarizability : Chlorine is a larger atom (van der Waals radius of 1.74 Å) compared to fluorine (1.47 Å).[9] This larger, more diffuse electron cloud makes chlorine significantly more polarizable. Increased polarizability enhances London dispersion forces, which are transient dipole-dipole interactions. These forces strengthen the molecule's interaction with the non-polar n-octanol phase, thereby increasing lipophilicity.[10]

-

Electronegativity and Hydrogen Bonding : Fluorine is the most electronegative element (Pauling scale: 3.98), leading to a highly polarized C-F bond.[9] While chlorine is also electronegative (3.16), the C-Cl bond is less polarized. The compact, electron-rich nature of fluorine allows it to act as a weak hydrogen bond acceptor, an interaction that can increase a compound's affinity for the aqueous phase, thus lowering its lipophilicity compared to chlorine, which is a much poorer hydrogen bond acceptor.[10]

-

Inductive vs. Resonance Effects : Both halogens exert a strong electron-withdrawing inductive effect. However, fluorine's ability to donate electron density via a π-donor (resonance) effect can sometimes counteract its inductive pull, a factor that can slightly modulate the overall electronic character and, consequently, lipophilicity.[9]

In essence, the greater lipophilicity of chlorinated aromatics is primarily driven by their larger size and superior polarizability, which enhances favorable interactions with non-polar environments.[3]

Quantitative Comparison: Lipophilicity of Halogenated Pyridine Derivatives

| Compound Structure (Illustrative) | Halogen Substituent | Expected LogP/LogD Range | Rationale |

| 2-(Thioalkyl)pyridine | Non-fluorinated (e.g., -SCH3) | 1.69 | Baseline lipophilicity of the parent scaffold.[11] |

| 2-(Thiofluoroalkyl)pyridine | Monofluorinated | ~1.8 - 2.0 | A modest increase in lipophilicity is typical for single fluorine substitutions on alkyl chains.[11] |

| 2-(Thiofluoroalkyl)pyridine | Trifluorinated (e.g., -SCH2CF3) | ~2.7 | Multiple fluorine atoms significantly increase lipophilicity.[11] |

| 5-Chloro-pyridine-propanoic acid | Chlorine | > Fluorinated Analog | Based on established principles, the larger size and greater polarizability of chlorine will lead to a higher LogP value compared to a fluorine atom at the same position.[3][4] |

| 5-Fluoro-pyridine-propanoic acid | Fluorine | < Chlorinated Analog | The smaller size and potential for weak hydrogen bonding of fluorine will result in lower lipophilicity compared to its chloro- counterpart.[9][10] |

Experimental Protocols for Lipophilicity Determination

Accurate, empirical determination of LogP/LogD is crucial. The two most widely accepted methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD Test Guideline 107)

This method is considered the "gold standard" for its direct measurement of the partition coefficient.[12][13] It is most accurate for compounds with LogP values in the range of -2 to 4.[12]

Caption: Workflow for LogD determination using the Shake-Flask method.

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[7] This step is critical to ensure thermodynamic equilibrium.

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[7]

-

Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 500 µL each). Add a small volume of the compound stock solution (e.g., 10 µL).

-

Equilibration: Seal the vessel and shake it for a sufficient time to reach equilibrium. This can range from 1 to 24 hours.[6] The goal is to ensure the compound has fully partitioned between the two phases.

-

Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 3000 rpm for 2-5 minutes) to ensure complete separation of the two phases and break any emulsions that may have formed.[7]

-

Sampling: Carefully remove an aliquot from the center of each phase (aqueous and octanol) for analysis, avoiding the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UPLC-MS/MS, which offers high sensitivity and specificity.[6]

-

Calculation: Calculate the distribution coefficient (D) using the formula: D = [Concentration in octanol phase] / [Concentration in aqueous phase] The LogD is the base-10 logarithm of this value. For robust data, the experiment should be performed in triplicate.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates lipophilicity based on the retention time of a compound on a non-polar stationary phase.[14] It is a high-throughput technique suitable for a wide range of LogP values (approx. 0-6) and requires less compound than the shake-flask method.[5][12]

Caption: Workflow for LogP estimation using the RP-HPLC method.

-

System Preparation: Equip an HPLC system with a reverse-phase column (e.g., C8 or C18). Prepare an isocratic mobile phase, which is a mixture of an organic modifier (like acetonitrile) and an aqueous buffer.[15] The ratio is kept constant throughout the run.

-

Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column's dead time, which is the time it takes for the mobile phase to pass through the column.[12]

-

Calibration: Prepare a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of your test compounds. Inject each standard individually to obtain its retention time (tᵣ).

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ Then, calculate the logarithm of k (log k).[12]

-

Generate Calibration Curve: Create a plot of the known LogP values (y-axis) against the calculated log k values (x-axis) for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c). This is your calibration equation.[5]

-

Test Compound Analysis: Inject your fluorinated or chlorinated pyridine propanoic acid onto the same system under identical conditions to measure its retention time (tᵣ).

-

LogP Determination: Calculate the log k value for your test compound. Substitute this value into the calibration equation to solve for 'y', which is the estimated LogP of your compound.[5] For reliable results, precision among triplicate injections should be within ±0.1 log units.[14]

Conclusion: Strategic Implications for Drug Discovery

The choice between fluorine and chlorine substitution on a pyridine propanoic acid scaffold has predictable and significant consequences for its lipophilicity.

-

Chlorine substitution reliably increases lipophilicity more than fluorine substitution. This can be leveraged to enhance membrane permeability and potentially improve absorption. However, high lipophilicity can also lead to issues like poor solubility, increased metabolic liability, and off-target toxicity.

-

Fluorine substitution offers a more nuanced approach. It generally provides a smaller increase in lipophilicity and can introduce unique electronic properties and metabolic blocking sites without the steric bulk of chlorine.[16][17]

By understanding the fundamental physicochemical differences between these halogens and employing robust experimental methods like the shake-flask or RP-HPLC protocols detailed here, researchers can make informed decisions to rationally design molecules with an optimized ADME profile, ultimately increasing the probability of developing a successful drug candidate.

References

-

Fikri, K., Debord, J., Bollinger, J. C., Cledat, D., Penicaut, B., & Robert, J. M. H. (2011). RP-HPLC LIPOPHILICITY STUDIES FOR SOME (HETERO)ARYLAMIDES DERIVED FROM 2-AMINO 4,6-DIMETHYL PYRIDINE: INTRODUCTION OF AN HYDROGEN-BOND DESCRIPTOR. Taylor & Francis Online. Available from: [Link]

-

University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available from: [Link]

-

De Mello, H., & Echevarria, A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Fikri, K., Debord, J., Bollinger, J. C., Cledat, D., Penicaut, B., & Robert, J. M. H. (2025). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. ResearchGate. Available from: [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Available from: [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available from: [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available from: [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available from: [Link]

-

MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available from: [Link]

-

Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?. Available from: [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

ResearchGate. (n.d.). (A) Comparison of log D differences between fluorinated and chlorinated matched pairs. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Available from: [Link]

-

MDPI. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Available from: [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available from: [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

-

Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. (2025). Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

-

PubMed. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Available from: [Link]

-

PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Available from: [Link]

Sources

- 1. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. oecd.org [oecd.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. research.brighton.ac.uk [research.brighton.ac.uk]

- 17. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Fluoropyridin-3-yl)propanoic acid

[1]

Part 1: Hazard Profiling & Risk Assessment

As researchers, we often treat catalog intermediates as "generic organic solids," but 3-(2-Fluoropyridin-3-yl)propanoic acid requires specific vigilance due to its dual-functional structure.

The Chemical Reality (The "Why" Behind the Protocol)

This molecule combines a carboxylic acid tail with a fluorinated pyridine ring .

-

Acidity (Corrosivity Potential): Like propanoic acid, the aliphatic acid chain presents a risk of severe eye damage (H318) and skin irritation (H315). In high concentrations or wet environments, it can behave corrosively.

-

Fluorine Activation: The fluorine atom at the 2-position of the pyridine ring is electron-withdrawing. This activates the ring toward Nucleophilic Aromatic Substitution (

). Biologically, this means the compound can potentially react with nucleophilic residues in skin proteins, increasing the risk of sensitization or contact dermatitis beyond simple acid irritation.

Core Hazard Classifications (GHS/CLP):

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this matrix to select gear based on the specific operation.

| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solution Prep/Spill Cleanup) | Technical Rationale |

| Hand Protection | Nitrile Gloves (Min. thickness: 0.11 mm)Double-gloving recommended. | Laminate (Silver Shield) or High-Grade Nitrile (Min. thickness: >0.4 mm) | Fluorinated organics can permeate thin nitrile. Acidic functionality degrades latex. Laminate offers broad chemical resistance. |

| Eye Protection | Chemical Safety Goggles (Indirect vented) | Face Shield + Goggles | Safety glasses are insufficient. Acidic solids cause immediate, irreversible corneal damage upon contact with eye moisture. |

| Respiratory | Fume Hood (Engineering Control)Face velocity: 0.3–0.5 m/s | P100/N99 Respirator (Only if outside hood or during spill) | Fine organic dusts are easily inhaled. The fluorine substituent increases lipophilicity, aiding absorption through lung tissue. |

| Body | Lab Coat (100% Cotton or Nomex) | Tyvek® Coveralls | Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Tyvek provides a dust barrier. |

Part 3: Operational Protocols

Weighing & Transfer (The Critical Moment)

Static electricity is the primary enemy when handling dry organic heteroaromatics.

-

Engineering Control: Operate inside a chemical fume hood. If the balance is outside, use a powder containment enclosure .

-

Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. Pyridine derivatives are often "fluffy" and prone to electrostatic scattering.

-

Technique:

-

Do not use a metal spatula if the substance is slightly damp (corrosion risk). Use porcelain or PTFE-coated tools.

-

Keep a "wet" wipe (isopropanol-dampened) nearby to immediately wipe the spatula and balance area.

-

Reaction Setup

-

Inert Atmosphere: While the acid is stable, the fluoropyridine ring can be sensitive to moisture under basic conditions. Purge reaction vessels with Nitrogen or Argon.

-

Solvent Choice: When dissolving, add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.

Decontamination & Cleanup[7][8]

-

Surface Decon: Wipe surfaces with a 5% Sodium Bicarbonate (

) solution. This neutralizes the carboxylic acid tail and converts the compound into a water-soluble salt (Sodium 3-(2-fluoropyridin-3-yl)propanoate), which is easier to remove than the free acid. -

Final Rinse: Follow with water, then ethanol.

Part 4: Visualization (Workflows)

Diagram 1: Safe Handling Loop

This workflow enforces the "Check-Act-Verify" safety model.

Caption: The "Safe Handling Loop" emphasizes verifying engineering controls before donning PPE.

Diagram 2: Spill Response Decision Tree

Immediate actions for solid vs. liquid spills.

Caption: Decision tree prioritizing dust suppression for solids and containment for liquids.

Part 5: Disposal Considerations

Do not pour down the drain.

-

Segregation: Segregate as "Halogenated Organic Waste." Even though the fluorine is on an aromatic ring and stable, many waste handlers require all fluorine-containing compounds to be treated as halogenated to prevent damage to incinerators (HF formation).

-

Labeling: Clearly mark the tag with "Contains Fluorine" and "Organic Acid."

-

Container: High-density polyethylene (HDPE) is preferred over glass for waste storage to prevent breakage, though glass is chemically compatible.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366629, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.